5-Methylpyridin-2-one Pirfenidone

Catalog No.
S13948795
CAS No.
M.F
C18H16N2O2
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylpyridin-2-one Pirfenidone

Product Name

5-Methylpyridin-2-one Pirfenidone

IUPAC Name

5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3

InChI Key

RLBFFAUFRAIGRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C

5-Methylpyridin-2-one, commonly known as pirfenidone, is a synthetic compound recognized for its antifibrotic and anti-inflammatory properties. It is primarily used in the treatment of idiopathic pulmonary fibrosis, a progressive lung disease characterized by scarring of lung tissue. The chemical structure of pirfenidone is denoted by the formula C12H11NOC_{12}H_{11}NO, and it features a pyridine ring with a methyl group at the 5-position and a carbonyl group at the 2-position, contributing to its unique biological activity.

That are crucial for its synthesis and metabolic activation. The main reactions include:

  • Synthesis Reaction: Pirfenidone can be synthesized through the reaction of 5-methyl-2-pyridone with bromobenzene in the presence of copper catalysts and bases, such as potassium carbonate, under controlled conditions to yield pure pirfenidone .
  • Metabolic Activation: In vivo studies have shown that pirfenidone can be metabolized by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of reactive metabolites. This metabolic pathway includes the conversion of pirfenidone to 5-hydroxymethylpirfenidone and subsequent sulfation .

Pirfenidone exhibits significant biological activities that contribute to its therapeutic effects:

  • Antifibrotic Action: It inhibits the proliferation of fibroblasts and reduces collagen production stimulated by transforming growth factor beta (TGF-β), which plays a pivotal role in fibrogenesis .
  • Anti-inflammatory Effects: Pirfenidone modulates inflammatory pathways by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), thereby mitigating inflammation in lung tissues .

The synthesis of pirfenidone has evolved over time, with several methods reported in literature:

  • Traditional Synthesis: The initial synthesis involved reacting 5-methyl-2-pyridone with various halogenated compounds under basic conditions.
  • Improved Synthesis: Recent advancements include using bromobenzene with a copper catalyst in dimethylformamide, which enhances yield and purity. This method allows for better control over reaction conditions and minimizes side products .
  • Derivatives Synthesis: Research has also focused on synthesizing derivatives of pirfenidone to enhance its efficacy and reduce side effects. Modifications often involve altering functional groups attached to the pyridine ring .

Pirfenidone is primarily applied in:

  • Idiopathic Pulmonary Fibrosis Treatment: It is FDA-approved for managing this condition, helping to slow disease progression and improve lung function.
  • Research on Fibrotic Diseases: Pirfenidone serves as a model compound in studies aimed at understanding fibrotic mechanisms and developing new antifibrotic agents .

Pirfenidone interacts with various drugs due to its metabolic pathway involving cytochrome P450 enzymes. Notable interactions include:

  • CYP1A2 Inhibitors: Drugs like fluvoxamine can increase the toxicity of pirfenidone by inhibiting its metabolism, necessitating caution when co-administered .
  • Other CYP Inhibitors: Caution is advised when using other drugs that inhibit CYP enzymes (e.g., fluconazole) as they may affect pirfenidone's pharmacokinetics and efficacy .

Several compounds share structural similarities or pharmacological profiles with pirfenidone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
NintedanibSimilar antifibrotic actionDual inhibition of tyrosine kinases involved in fibrosis
ThalidomideStructural analogKnown for immunomodulatory effects but also associated with severe side effects
5-CarboxypirfenidoneMetabolite of pirfenidoneInactive form; used to study pharmacokinetics

Pirfenidone stands out due to its specific mechanism targeting TGF-β pathways while exhibiting both anti-inflammatory and antioxidant properties, making it unique among antifibrotic agents .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

292.121177757 g/mol

Monoisotopic Mass

292.121177757 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

Explore Compound Types